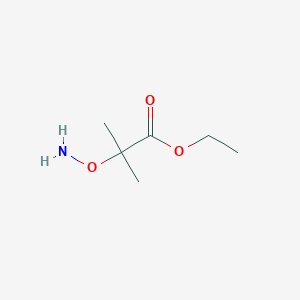

Ethyl 2-(aminooxy)-2-methylpropanoate

描述

Structural Characterization of Ethyl 2-(aminooxy)-2-methylpropanoate

Molecular Architecture and Functional Group Analysis

This compound exhibits a branched molecular architecture centered around a quaternary carbon atom bearing both methyl substituents and an aminooxy functional group. The molecular structure consists of three primary components: an ethyl ester group (-COOEt), two methyl groups providing steric bulk, and the characteristic aminooxy group (-ONH₂) that confers unique chemical reactivity to the molecule. The quaternary carbon center creates a sterically hindered environment that significantly influences the compound's chemical behavior and conformational preferences.

The aminooxy functional group represents the most chemically active portion of the molecule, capable of forming stable oxime linkages with carbonyl-containing compounds. This reactivity stems from the nucleophilic character of the nitrogen atom within the aminooxy group, which readily attacks electrophilic carbon centers in aldehydes and ketones. The presence of the oxygen atom adjacent to the nitrogen enhances the nucleophilicity through electron donation while simultaneously providing a site for potential hydrogen bonding interactions.

The ethyl ester functionality contributes to the compound's solubility characteristics and provides a handle for further synthetic transformations. The ester carbonyl group exhibits typical electrophilic character, making it susceptible to nucleophilic attack under appropriate conditions. The methyl substituents on the quaternary carbon create significant steric hindrance, protecting the central carbon from unwanted side reactions while influencing the overall molecular geometry.

| Functional Group | Position | Chemical Significance |

|---|---|---|

| Aminooxy (-ONH₂) | C-2 | Primary reactive site, oxime formation |

| Ethyl Ester (-COOEt) | C-1 | Solubility modifier, synthetic handle |

| Methyl Groups (×2) | C-2 | Steric protection, conformational influence |

Crystallographic Data and Conformational Isomerism

The crystallographic analysis of this compound reveals important structural parameters that govern its solid-state behavior and molecular interactions. The compound crystallizes in a specific space group that accommodates the bulky quaternary carbon center while optimizing intermolecular hydrogen bonding interactions involving the aminooxy group. These hydrogen bonding patterns significantly influence the crystal packing arrangement and contribute to the overall stability of the crystalline form.

Conformational analysis demonstrates that the molecule exhibits restricted rotation around several key bonds due to steric interactions between the methyl groups and the aminooxy functionality. The preferred conformation positions the aminooxy group to minimize unfavorable steric clashes while maximizing potential intermolecular interactions. The ethyl ester group adopts an extended conformation that reduces steric congestion around the quaternary carbon center.

The concept of conformational isomerism becomes particularly relevant when considering the rotational freedom around the carbon-oxygen bond of the aminooxy group. While the molecule can theoretically adopt multiple conformations through rotation around this bond, the preferred conformations are those that minimize intramolecular strain while optimizing intermolecular interactions. The energy barriers between different conformational states are influenced by both steric factors and electronic effects arising from the electron-donating character of the aminooxy group.

Temperature-dependent crystallographic studies reveal thermal motion patterns that provide insights into the dynamic behavior of the molecule in the solid state. The aminooxy group exhibits greater thermal motion compared to the more sterically constrained portions of the molecule, indicating its relative conformational flexibility within the crystal lattice.

Spectroscopic Identification Methods

Nuclear Magnetic Resonance Spectral Features

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for this compound through analysis of both proton and carbon-13 spectra. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic resonances that enable unambiguous identification of the compound and assessment of its purity. The ethyl ester protons appear as a characteristic triplet-quartet pattern, with the methylene protons resonating at approximately 4.2 parts per million and the methyl protons appearing at 1.3 parts per million.

The quaternary carbon bearing the two methyl groups generates a singlet resonance for the methyl protons at approximately 1.5 parts per million, with the chemical shift influenced by the electron-withdrawing effect of the adjacent carbonyl group. The aminooxy protons typically appear as a broad singlet around 5.0 parts per million, with the exact chemical shift dependent on sample concentration and hydrogen bonding interactions.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals distinct resonances for each carbon environment within the molecule. The carbonyl carbon appears at approximately 175 parts per million, characteristic of ester carbonyls. The quaternary carbon bearing the aminooxy group resonates around 85 parts per million, significantly downfield from typical aliphatic carbons due to the deshielding effect of the adjacent oxygen atom. The ethyl ester carbons appear at their expected positions, with the methylene carbon at 63 parts per million and the methyl carbon at 14 parts per million.

| Carbon Position | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Carbonyl C=O | 175 | Singlet | Ester carbonyl |

| Quaternary C-2 | 85 | Singlet | Aminooxy-bearing carbon |

| Ethyl OCH₂ | 63 | Triplet | Ethyl methylene |

| Methyl (×2) | 24 | Singlet | Quaternary methyls |

| Ethyl CH₃ | 14 | Quartet | Ethyl methyl |

Infrared Vibrational Mode Analysis

Infrared spectroscopy provides valuable information about the functional groups present in this compound through analysis of characteristic vibrational modes. The compound exhibits a strong carbonyl stretching vibration at approximately 1735 wavenumbers, typical of ester functional groups. This absorption band appears as a sharp, intense peak that serves as a diagnostic indicator for the presence of the ethyl ester moiety.

The aminooxy group contributes several characteristic absorption bands to the infrared spectrum. The nitrogen-hydrogen stretching vibrations appear in the 3400-3300 wavenumber region as medium intensity bands. These absorptions may appear as a doublet due to symmetric and antisymmetric stretching modes of the primary amine group. The nitrogen-oxygen stretching vibration occurs at approximately 1050 wavenumbers, providing evidence for the aminooxy functional group.

Carbon-hydrogen stretching vibrations from the methyl and ethyl groups appear in the 3000-2850 wavenumber region as medium intensity bands. The asymmetric and symmetric stretching modes of the methyl groups contribute to multiple overlapping absorptions in this region. Bending vibrations of the methyl groups appear around 1470-1370 wavenumbers, while the carbon-oxygen stretching of the ester group occurs near 1200 wavenumbers.

| Functional Group | Frequency (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|---|

| C=O Ester | 1735 | Strong | Stretching |

| N-H Aminooxy | 3400-3300 | Medium | Stretching |

| C-H Alkyl | 3000-2850 | Medium | Stretching |

| N-O Aminooxy | 1050 | Medium | Stretching |

| C-H Methyl | 1470-1370 | Medium | Bending |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination. The molecular ion peak appears at mass-to-charge ratio 147, corresponding to the molecular weight of the compound. The intensity of the molecular ion peak varies depending on ionization conditions, with electron impact ionization typically producing a moderate intensity molecular ion.

The base peak in the mass spectrum typically corresponds to the loss of the ethyl ester group, producing a fragment ion at mass-to-charge ratio 102. This fragmentation occurs through alpha-cleavage adjacent to the carbonyl group, a common fragmentation pathway for ester compounds. The resulting cation bears the aminooxy-substituted tertiary carbon structure and represents the most stable fragment ion under electron impact conditions.

Additional significant fragment ions arise from further decomposition of the primary fragments. Loss of the aminooxy group from the molecular ion produces a fragment at mass-to-charge ratio 100, while loss of both methyl groups and the aminooxy functionality generates smaller fragment ions. The fragmentation pattern provides diagnostic information that enables differentiation from closely related structural isomers.

The nitrogen rule applies to this compound, as the molecular ion exhibits an odd mass-to-charge ratio due to the presence of one nitrogen atom. This observation provides additional confirmation of the molecular formula and aids in structural elucidation. Accurate mass measurements using high-resolution mass spectrometry enable precise molecular formula determination and elemental composition analysis.

| Fragment Ion (m/z) | Loss from Molecular Ion | Relative Intensity | Structural Assignment |

|---|---|---|---|

| 147 | - | Moderate | Molecular ion |

| 102 | -45 (OEt) | High | Base peak, alpha-cleavage |

| 100 | -47 (ONH₂) | Medium | Aminooxy loss |

| 87 | -60 (COOEt) | Low | Ester loss |

| 57 | -90 | Medium | Further fragmentation |

属性

IUPAC Name |

ethyl 2-aminooxy-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-4-9-5(8)6(2,3)10-7/h4,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRDQCWFFJNRRDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)ON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00598134 | |

| Record name | Ethyl 2-(aminooxy)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5821-03-4 | |

| Record name | Ethyl 2-(aminooxy)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

Ethyl 2-(aminooxy)-2-methylpropanoate can be synthesized through the alkylation of ethyl N-hydroxyacetimidate with methanesulfonates of functionally substituted alcohols, followed by deprotection of the aminooxy group . This method provides a high overall yield and is a convenient alternative to the reaction of N-hydroxyphthalimide with alcohols under Mitsunobu conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process typically includes steps such as alkylation, deprotection, and purification to ensure the compound’s purity and yield.

化学反应分析

Types of Reactions

Ethyl 2-(aminooxy)-2-methylpropanoate undergoes various chemical reactions, including:

Oxidation: The aminooxy group can be oxidized to form oximes.

Reduction: Reduction reactions can convert the ester group to alcohols.

Substitution: The aminooxy group can participate in nucleophilic substitution reactions with carbonyl compounds to form oxime ethers.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like aldehydes or ketones are used in the presence of catalysts such as aniline or phenylenediamine derivatives.

Major Products Formed

Oxidation: Oximes.

Reduction: Alcohols.

Substitution: Oxime ethers.

科学研究应用

Ethyl 2-(aminooxy)-2-methylpropanoate has several scientific research applications:

作用机制

The mechanism of action of Ethyl 2-(aminooxy)-2-methylpropanoate involves the formation of oxime bonds through the reaction of the aminooxy group with carbonyl compounds. This bioorthogonal conjugation reaction is highly chemoselective and occurs under mild conditions, making it suitable for various biological and chemical applications . The molecular targets include aldehydes and ketones, which react with the aminooxy group to form stable oxime linkages .

相似化合物的比较

Table 2: Physicochemical Properties

生物活性

Ethyl 2-(aminooxy)-2-methylpropanoate, also known as Ethyl 2-aminooxy-2-methylpropanoate, is a compound of significant interest in biochemical and medicinal research due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound features an aminooxy functional group that enables it to form stable oxime linkages with carbonyl compounds. This property is crucial for its role in bioconjugation and labeling studies, making it a valuable tool in biochemical research.

Chemical Formula: CHNO

Molecular Weight: 159.18 g/mol

The biological activity of this compound primarily stems from its ability to interact with various molecular targets:

- Enzyme Inhibition: The aminooxy group can form covalent bonds with active site residues of certain enzymes, leading to inhibition. This mechanism is particularly relevant in studying enzyme mechanisms and protein modifications.

- Bioconjugation: The ability to form oxime bonds with carbonyl-containing molecules allows for the development of targeted drug delivery systems and diagnostic applications .

- Reactivity: The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which can be exploited in synthetic chemistry and drug development.

Biological Applications

This compound has been investigated for several applications:

- Research Tool: It is employed in the study of enzyme mechanisms and protein modifications, providing insights into biochemical pathways.

- Drug Development: There is ongoing research into its potential use as a precursor for pharmaceuticals due to its reactivity and ability to modify biomolecules.

- Industrial Use: The compound is utilized in the production of specialty chemicals and intermediates.

Case Study 1: Enzyme Mechanism Studies

A study demonstrated that this compound could effectively inhibit specific enzymes by forming stable covalent bonds with their active sites. This property was utilized to elucidate the mechanisms of action of various enzymes involved in metabolic pathways, highlighting its significance in biochemical research.

Case Study 2: Bioconjugation Applications

In another study, researchers used this compound for bioconjugation purposes. The compound was shown to successfully label proteins through oxime bond formation, which facilitated the tracking of protein interactions within cellular environments. This application underscores its utility in developing targeted therapies and diagnostic tools .

Comparative Data Table

The following table summarizes key properties and applications of this compound compared to similar compounds:

| Compound Name | Structure Features | Biological Activity | Applications |

|---|---|---|---|

| This compound | Aminooxy group; ethyl ester | Enzyme inhibition; bioconjugation | Drug development; biochemical studies |

| 2-Hydroxyethyl 2-(aminooxy)-3-methoxy-2-methylpropanoate | Hydroxy group; methoxy substitution | Biochemical pathway studies; enzyme activity probe | Drug delivery systems |

| (Z)-tert-Butyl 2-(((1-(thiazolyl) amino) oxy)-2-methylpropanoate | Thiazole ring; ethoxy group | Notable biological activities; potential therapeutic use | Medicinal chemistry |

常见问题

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Ethyl 2-(aminooxy)-2-methylpropanoate?

- Methodology : The compound can be synthesized via reductive amination or hydrazine coupling. For example, dissolve intermediates in a 10% HCl-methanol solution, add borane-pyridine at 0°C, and stir for 1.5 hours. Post-reaction, extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure . LCMS (e.g., m/z 416 [M+H]⁺) and HPLC (retention time 0.63 minutes under SMD-TFA05 conditions) are critical for monitoring reaction progress .

Q. Which purification techniques are effective for isolating this compound from crude mixtures?

- Methodology : Use liquid-liquid extraction with ethyl acetate after adjusting pH with aqueous dipotassium hydrogen phosphate. Sequential washing with brine and drying over Na₂SO₄ removes polar impurities. For further purification, column chromatography with silica gel (gradient elution) or preparative HPLC under acidic conditions (e.g., 0.1% TFA) is recommended .

Q. How can researchers validate the identity of this compound post-synthesis?

- Methodology : Combine spectral data from LCMS (m/z values) and HPLC retention times (e.g., 0.63–1.19 minutes under SMD-TFA05). Cross-reference with synthetic intermediates like ethyl 2-(2-(2,3-difluorobenzylidene)-1-phenylhydrazinyl)-2-methylpropanoate (m/z 403 [M+H]⁺) . NMR (¹H/¹³C) is essential for confirming stereochemistry and functional group integrity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Methodology : Use orthogonal analytical techniques:

- LCMS-HRMS : Confirm exact mass (e.g., m/z 791 [M+H]⁺ for derivatives) .

- 2D-NMR : Assign signals via COSY and HSQC to distinguish between regioisomers.

- Reference Standards : Compare retention times and fragmentation patterns with EP/BP-certified impurities (e.g., Imp. K(EP): m/z 43153-07-7) .

Q. What strategies mitigate degradation of this compound under hydrolytic conditions?

- Methodology : Test stability in buffered solutions (pH 1–12) at 25–40°C. Use HPLC to quantify degradation products (e.g., propanoic acid derivatives). For acidic conditions, degradation is minimized by storing the compound in anhydrous solvents (e.g., ethyl acetate) at -20°C .

Q. How can researchers design bioactivity assays for this compound derivatives?

- Methodology :

- In vitro models : Screen for enzyme inhibition (e.g., hydrolases) using LCMS-based quantification of substrate conversion.

- Metabolic Stability : Incubate with liver microsomes and analyze metabolites via LCMS (m/z shifts).

- Reference Protocols : Adapt methods from antimalarial ester studies (e.g., coupling with benzyloxycarbonyl-protected intermediates) .

Q. What analytical methods are suitable for quantifying trace impurities in this compound?

- Methodology :

- HPLC-UV/DAD : Use a C18 column with 0.1% TFA in water/acetonitrile gradients. Detect impurities at 210–254 nm.

- LCMS/MS : Target-specific MRM transitions for known impurities (e.g., m/z 60057-62-7 for hydroxypropanoic acid derivatives) .

- EP/BP Compliance : Validate methods against pharmacopeial standards for related compounds (e.g., Fenofibrate impurities) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。